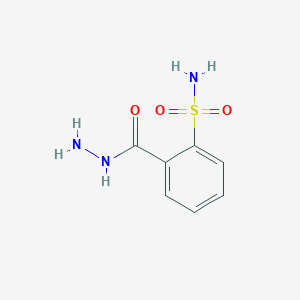

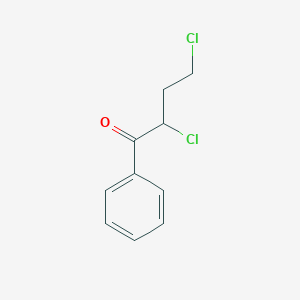

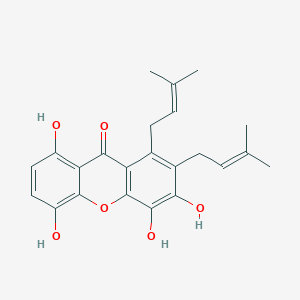

(S)-2-((2S,3R,4R)-3,4-二羟基-5-氧代四氢呋喃-2-基)-2-羟基乙酸水合物

描述

D-Saccharic acid 1,4-lactone monohydrate (DSAL) has an ability to inhibit the activity of β -glucuronidase enzyme. It also potentially inhibits Klotho deglycosylation of excitatory amino acid transporters (EAATs) and peptide transporters (PEPTs).

D-Saccharic acid 1,4-lactone is an inhibitor of β-glucuronidase (IC50 = 45 µM for the human enzyme). It is commonly used as a standard in the development of novel inhibitors of β-glucuronidase. D-Saccharic Acid 1,4-lactone is also used to prevent the cleavage of glucuronides in plasma, serum, or urine by β-glucuronidase in samples.

科学研究应用

Inhibitor of β-glucuronidase

D-Saccharic acid 1,4-lactone monohydrate is an inhibitor of β-glucuronidase . This enzyme is involved in the metabolism of glucuronides, which are important for the detoxification and elimination of potentially harmful compounds in the body .

Standard in the Development of Novel Inhibitors

It is used as a standard in the development of novel inhibitors of β-glucuronidase . This can be useful in drug development, as inhibiting β-glucuronidase can prevent the release of harmful substances in the body .

Prevention of Glucuronide Cleavage

D-Saccharic acid 1,4-lactone monohydrate may be used to prevent the cleavage of glucuronides in plasma, serum, or urine by β-glucuronidase in samples . This can be important in clinical and research settings, where maintaining the integrity of glucuronides is necessary .

Component in Iduronidase Activity Assay

It has been used as a component of reaction mixture in Iduronidase activity assay . Iduronidase is an enzyme that breaks down certain complex sugars in the body, and its activity is important in certain metabolic disorders .

Antioxidant Properties

D-Saccharic acid 1,4-lactone monohydrate is known for its antioxidant properties . Antioxidants help protect the body’s cells from damage caused by free radicals .

Amelioration of Diabetes Mellitus and Oxidative Stress

Research has shown that D-Saccharic acid 1,4-lactone monohydrate can ameliorate alloxan-induced diabetes mellitus and oxidative stress in rats by inhibiting pancreatic β-cell apoptosis . This suggests potential therapeutic applications for this compound in the treatment of diabetes .

Protection Against Hepatic Dysfunction

In diabetic rats, D-Saccharic acid 1,4-lactone monohydrate has been shown to counteract changes caused by diabetes, including increased blood glucose levels and disturbances in intra-cellular antioxidant machineries . This indicates a protective role of this compound against hepatic dysfunction in diabetes .

Inhibition of Apoptosis in Diabetic Rats

D-Saccharic acid 1,4-lactone monohydrate has been found to prevent hyperglycemia-induced hepatic apoptosis in diabetic rats by inhibiting both extrinsic and intrinsic pathways . This suggests that it could be a promising approach in lessening diabetes-mediated tissue damage .

作用机制

Target of Action

The primary target of D-Saccharic acid 1,4-lactone monohydrate (DSAL) is the β-glucuronidase enzyme . This enzyme plays a crucial role in the metabolism of glucuronides, which are key components in the detoxification of xenobiotics and endobiotics.

Mode of Action

DSAL acts as a potent inhibitor of the β-glucuronidase enzyme . By inhibiting this enzyme, DSAL prevents the breakdown of glucuronides, thereby influencing the metabolism of various substances within the body. Additionally, DSAL potentially inhibits Klotho deglycosylation of excitatory amino acid transporters (EAATs) and peptide transporters (PEPTs) .

Pharmacokinetics

Given its solubility in water , it can be inferred that DSAL may have good bioavailability

Result of Action

The inhibition of β-glucuronidase by DSAL can lead to an increase in the levels of glucuronides in the body. This can potentially influence the detoxification processes and the metabolism of various substances. DSAL’s action has been associated with anticarcinogenic, detoxifying, and antioxidant properties .

Action Environment

The action, efficacy, and stability of DSAL can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of DSAL, potentially influencing its interaction with the β-glucuronidase enzyme. The temperature can also affect the stability of DSAL, as it is recommended to be stored at 2-8°C .

属性

IUPAC Name |

(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2/t1-,2-,3+,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFKVZHSFSFLPU-QGBSHYGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(=O)OC1C(C(=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

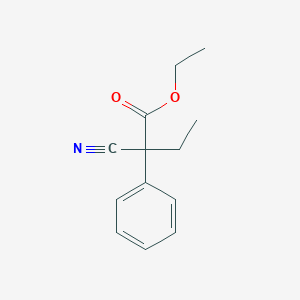

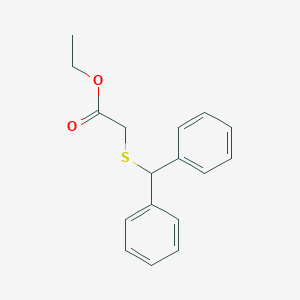

![[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester](/img/structure/B22234.png)

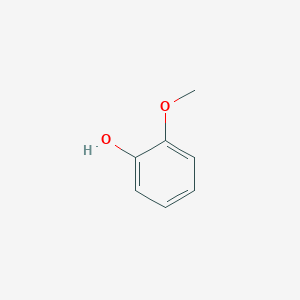

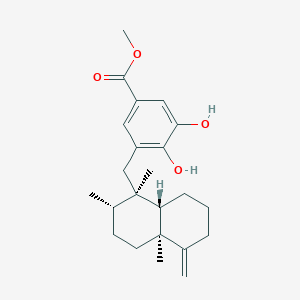

![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)